4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid
Description
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid is a synthetic quinoline derivative characterized by a cyclopropyl substituent at position 4, a methoxy group at position 8, and a carboxylic acid moiety at position 4. Quinolines and their derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The cyclopropyl group is known to enhance steric and electronic interactions with biological targets, such as bacterial DNA gyrase, while the methoxy group may influence solubility and membrane permeability . The carboxylic acid at position 6 is critical for metal-ion coordination, a common feature in quinolones that target DNA replication machinery .
Properties
CAS No. |
921761-16-2 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-cyclopropyl-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-12-7-9(14(16)17)6-11-10(8-2-3-8)4-5-15-13(11)12/h4-8H,2-3H2,1H3,(H,16,17) |
InChI Key |
QSJSKLVZDXZOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)C3CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction is usually carried out in the presence of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural features are compared below with similar quinoline and pyrimidine derivatives, emphasizing substituent effects on bioactivity and physicochemical properties.
Substituent Position and Functional Group Variations
Data Table 1: Structural and Functional Comparisons
Key Observations :
Methoxy at Position 8: The methoxy group, as seen in moxifloxacin, is associated with improved anaerobic activity. However, the absence of a piperazinyl group (position 7) in the target compound may limit its spectrum compared to advanced fluoroquinolones .
Carboxylic Acid Role: The carboxylic acid at position 6 is conserved across quinolones (e.g., ciprofloxacin) and pyrimidine derivatives (e.g., ’s compound), suggesting a shared mechanism of metal-ion chelation .
Pharmacokinetic and Physicochemical Properties
- Fluorine vs. Methoxy : Fluorine at position 6 (as in ’s analog) improves DNA gyrase affinity and Gram-positive coverage, whereas the target compound’s carboxylic acid may prioritize Gram-negative targets .
- Pyrimidine vs. Quinoline Scaffolds: The pyrimidine-based compound in lacks the extended aromatic system of quinolines, which is critical for intercalation into DNA-enzyme complexes .
Biological Activity
4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a cyclopropyl group, a methoxy group, and a carboxylic acid functional group within a quinoline framework. Its molecular formula is , with a molecular weight of approximately 233.23 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It acts as an inhibitor of acetyl CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against different cancer cell lines.
Understanding the interaction mechanisms of this compound with biological targets is crucial for its therapeutic application. The compound's ability to inhibit ACC could lead to reduced fat synthesis and improved insulin sensitivity, making it a candidate for metabolic disease treatments .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing cyclopropane derivatives in the presence of appropriate catalysts.
- Functional Group Modifications : Employing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction to achieve desired structural features.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid | Similar quinoline base; different carboxylic position | Potentially different biological activities |
| 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid | Hydroxy group instead of cyclopropyl | Known for strong antimicrobial effects |
| 7-Chloroquinolone derivatives | Chlorine substitution on quinolone | Enhanced antibacterial properties |
| 6-Methoxyquinoline-3-carboxylic acid | Lacks cyclopropyl group | Simpler structure; different reactivity profile |
The combination of the cyclopropyl moiety with methoxy and carboxylic acid functionalities in this compound may influence its chemical reactivity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities and potential therapeutic applications of this compound:
- Antimicrobial Efficacy : Research demonstrated that this compound exhibits notable activity against drug-resistant bacterial strains, suggesting its potential as an alternative antibiotic therapy.
- Metabolic Effects : In animal models, the inhibition of ACC by this compound was associated with improved lipid profiles and insulin sensitivity, highlighting its relevance in metabolic syndrome management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
